cis-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
cis-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester: is a synthetic organic compound with the molecular formula C12H22FNO3. This compound is characterized by its piperidine ring structure, which is substituted with a fluoro group, a hydroxy group, and a tert-butyl ester group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring, which can be achieved through cyclization reactions of appropriate precursors.
Introduction of the Fluoro Group: The fluoro group is introduced via fluorination reactions, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxylation: The hydroxy group is introduced through hydroxylation reactions, which can be carried out using oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde, using reagents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the fluoro group or to convert the ester group to an alcohol, using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, CrO3, OsO4
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and halides
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, de-fluorinated products
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
Chemistry
In chemistry, cis-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of fluorinated piperidine derivatives on biological systems. Its structural features make it a useful probe for investigating enzyme-substrate interactions and receptor binding studies.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various production processes.
Mechanism of Action
The mechanism of action of cis-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The fluoro group can enhance binding affinity to certain enzymes or receptors, while the hydroxy and ester groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- cis-3-Fluoro-4-hydroxy-5-methylpiperidine-1-carboxylic acid tert-butyl ester
- trans-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester
- cis-3-Chloro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester
Uniqueness
cis-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester is unique due to the specific positioning of its fluoro and hydroxy groups, which can significantly influence its chemical reactivity and biological activity. The presence of the tert-butyl ester group also imparts distinct steric and electronic properties, differentiating it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
tert-butyl (4R,5S)-5-fluoro-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22FNO3/c1-11(2,3)17-10(16)14-6-8(13)9(15)12(4,5)7-14/h8-9,15H,6-7H2,1-5H3/t8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQXELYTJRBLOD-IUCAKERBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(C1O)F)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(C[C@@H]([C@@H]1O)F)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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